molecular formula C6H10N2OS B167599 2-Amino-4-methyl-5-hydroxyethylthiazole CAS No. 1820-94-6

2-Amino-4-methyl-5-hydroxyethylthiazole

Cat. No. B167599
CAS RN: 1820-94-6
M. Wt: 158.22 g/mol
InChI Key: XGHVUVFECVBQLK-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-5-hydroxyethylthiazole belongs to the class of organic compounds known as 4,5-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 4 and 5 only . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .


Molecular Structure Analysis

The most stable tautomer of 2-Amino-4-methyl-5-hydroxyethylthiazole has a five-membered ring stabilized by two double C=C and C=N bonds . The compounds were characterized by FTIR and NMR (1H and 13C) .


Chemical Reactions Analysis

2-Aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Scientific Research Applications

Yeast Resistance and Thiamin Synthesis

A study by Iwashima et al. (1986) explored the properties of a Saccharomyces cerevisiae mutant resistant to 2-amino-4-methyl-5-hydroxyethylthiazole, an antimetabolite of hydroxyethylthiazole. The research found that the mutant yeast strain had a significantly lower capacity to synthesize thiamin compared to the sensitive parent strain, due to a deficiency in hydroxyethylthiazole kinase. This study contributes to the understanding of yeast resistance mechanisms and thiamin biosynthesis (Iwashima et al., 1986).

Antiprion Activity

Gallardo-Godoy et al. (2011) reported on the therapeutic potential of 2-aminothiazoles, including 2-amino-4-methyl-5-hydroxyethylthiazole, in treating prion diseases. They developed structure-activity relationships and identified compounds that were effectively absorbed orally and reached high brain concentrations in mice. This research indicates the potential of 2-aminothiazoles in developing treatments for prion diseases (Gallardo-Godoy et al., 2011).

Inhibition of Leukotriene and 5-Lipoxygenase

Musser et al. (1987) synthesized novel compounds, including benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, which showed inhibitory activity against rat polymorphonuclear leukocyte 5-lipoxygenase. These findings suggest potential applications in medical treatments targeting leukotriene and 5-lipoxygenase pathways (Musser et al., 1987).

Hydroxyethylthiazole Kinase and Thiamine Biosynthesis

A 1993 study by Kawasaki highlighted the importance of hydroxyethylthiazole kinase in thiamine biosynthesis. The research on Saccharomyces cerevisiae mutants deficient in this enzyme activity provided insights into the pathway of de novo synthesis of thiamine in yeast (Kawasaki, 1993).

Corrosion Inhibition in Copper

Sudheer and Quraishi (2013) investigated the use of triazole derivatives, including analogs of 2-amino-4-methyl-5-hydroxyethylthiazole, as inhibitors against copper corrosion in hydrochloric acid. Their research indicates these compounds' potential as effective corrosion inhibitors (Sudheer & Quraishi, 2013).

Future Directions

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

properties

IUPAC Name

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-4-5(2-3-9)10-6(7)8-4/h9H,2-3H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHVUVFECVBQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171230
Record name 2-Amino-4-methyl-5-hydroxyethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methyl-5-hydroxyethylthiazole

CAS RN

1820-94-6
Record name 2-Amino-4-methyl-5-hydroxyethylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-methyl-5-hydroxyethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2-Amino-4-methyl-thiazol-5-yl)-ethanol was prepared according to general procedures presented hereinabove, by adding 20 grams (0.263 moles) of thiourea to 200 ml of dry toluene, followed by addition of 47 grams (0.263 moles) of 5-acetoxy-3-chloro-2-pentanone over a time period of 20 minutes. The reaction mixture was heated at 80° C. for 24 hours and thereafter approximately 180 ml of toluene were removed by evaporation. 180 ml of water and 20 ml of HCL solution (32%) were then added and the reaction mixture was refluxed for 1 hour at 90° C. The organic phase was then removed by washing with chloroform, and the aqueous phase was turned basic (pH 8–9) using a 5 N solution of sodium hydroxide. The product was extracted once with 70 ml chloroform and once with 70 ml ethyl acetate. The combined organic extracts were dried over sodium sulfate and the solvents were removed by evaporation to give 30 grams (72% yield) of violet-brown crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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